N-(2-chloro-5-fluoropyrimidin-4-yl)-beta-alanine

Description

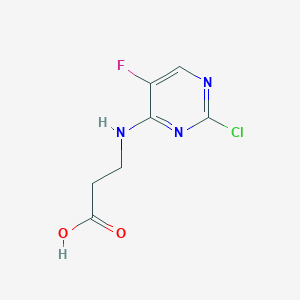

N-(2-chloro-5-fluoropyrimidin-4-yl)-beta-alanine is a synthetic compound featuring a pyrimidine ring substituted with chlorine (at position 2) and fluorine (at position 5), covalently linked to beta-alanine via an amide bond. Beta-alanine, a non-proteinogenic amino acid, is integral to metabolic pathways such as pantothenate (vitamin B5) and coenzyme A biosynthesis, as well as nitrogen fixation in symbiotic plants . The pyrimidine moiety, a heterocyclic aromatic ring, is a common pharmacophore in agrochemicals and pharmaceuticals due to its ability to mimic nucleotide bases, enabling interactions with biological targets like enzymes or receptors.

Properties

IUPAC Name |

3-[(2-chloro-5-fluoropyrimidin-4-yl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFN3O2/c8-7-11-3-4(9)6(12-7)10-2-1-5(13)14/h3H,1-2H2,(H,13,14)(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAEXTIOQQLHLBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)NCCC(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-fluoropyrimidin-4-yl)-beta-alanine typically involves the reaction of 2-chloro-5-fluoropyrimidine with beta-alanine. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings, but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-5-fluoropyrimidin-4-yl)-beta-alanine can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and bases like potassium carbonate.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

Oxidation and Reduction Reactions: Products vary based on the specific redox reaction and conditions applied.

Scientific Research Applications

N-(2-chloro-5-fluoropyrimidin-4-yl)-beta-alanine has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Materials Science: The compound can be utilized in the development of novel materials with unique properties.

Biological Studies: It serves as a tool for studying biochemical pathways and enzyme interactions.

Mechanism of Action

The mechanism of action of N-(2-chloro-5-fluoropyrimidin-4-yl)-beta-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity, leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Agrochemicals

Beta-alanine derivatives are prevalent in pesticidal agents, as evidenced by entries in the Pesticide Chemicals Glossary . Key analogs include:

a. Benfuracarb (ethyl N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(1-methylethyl)-beta-alanine)

- Structure : Contains a benzofuranyl group linked to beta-alanine via a thiocarbamate bridge.

- Application : A systemic carbamate insecticide targeting acetylcholinesterase in pests.

- Key Differences : Unlike the target compound, benfuracarb lacks a pyrimidine ring and instead incorporates a benzofuran moiety, which confers distinct electronic properties and metabolic stability. The thiocarbamate group facilitates enzyme inhibition, a mechanism absent in the halogenated pyrimidine-based target compound .

b. Benzoylprop-ethyl (ethyl N-benzoyl-N-(3,4-dichlorophenyl)-DL-alanine)

- Structure : Features a benzoyl group and a dichlorophenyl substituent attached to a DL-alanine backbone.

- Application : A herbicide inhibiting cell division in weeds.

- Key Differences : The dichlorophenyl group provides lipophilicity, enhancing membrane penetration, while the target compound’s pyrimidine ring may enable nucleotide analog behavior. Benzoylprop-ethyl’s alanine derivative is racemic (DL-form), whereas the target compound uses beta-alanine, altering stereochemical interactions .

Metabolic and Functional Comparisons

Beta-alanine metabolism is central to pathways like pantothenate biosynthesis and glutathione metabolism, which are critical for redox balance and detoxification . The target compound’s pyrimidine moiety may interfere with nucleotide metabolism, akin to fluoropyrimidines (e.g., 5-fluorouracil), which inhibit thymidylate synthase.

In contrast, benfuracarb and benzoylprop-ethyl are metabolized via hydrolysis (carbamate cleavage) or oxidative pathways, respectively, due to their distinct functional groups. The halogenated pyrimidine in the target compound may resist hydrolysis, prolonging its activity compared to non-halogenated analogs.

Tabular Comparison of Key Features

Biological Activity

N-(2-chloro-5-fluoropyrimidin-4-yl)-beta-alanine is a compound that has attracted attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring substituted with chlorine and fluorine atoms, linked to a beta-alanine moiety. This structural configuration may influence its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors involved in various cellular pathways. Pyrimidine derivatives often play roles in nucleotide synthesis and cell signaling, which may explain the compound's potential effects on cell proliferation and apoptosis.

Biological Activity Overview

| Biological Activity | Description |

|---|---|

| Antitumor Activity | Exhibited cytotoxic effects against various cancer cell lines, potentially through the inhibition of DNA synthesis. |

| Antimicrobial Effects | Showed activity against both Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent. |

| Anti-inflammatory Properties | May inhibit pathways associated with inflammation, although specific mechanisms need further elucidation. |

Case Studies and Research Findings

- Antitumor Activity

- Antimicrobial Effects

- Anti-inflammatory Properties

Research Data Table

Q & A

(Basic) What are the recommended synthetic routes for N-(2-chloro-5-fluoropyrimidin-4-yl)-beta-alanine, and how can reaction conditions be optimized?

Methodological Answer:

The compound can be synthesized via nucleophilic aromatic substitution (SNAr) on the pyrimidine ring. Beta-alanine’s primary amine attacks the electron-deficient carbon at the 4-position of 2-chloro-5-fluoropyrimidine. Key considerations:

- Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity.

- Base: Use a mild base (e.g., NaHCO₃ or Et₃N) to deprotonate beta-alanine without causing side reactions.

- Temperature: Moderate heating (60–80°C) balances reaction rate and selectivity.

- Purification: Column chromatography (silica gel, eluent: EtOAc/hexane gradient) or recrystallization from ethanol/water mixtures improves purity.

Monitor reaction progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) or HPLC (C18 column, UV detection at 254 nm). Yield optimization requires iterative adjustment of stoichiometry (pyrimidine:beta-alanine ≈ 1:1.2) .

(Basic) Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Identify pyrimidine protons (δ 8.5–9.0 ppm) and beta-alanine’s methylene/methine groups (δ 2.5–3.5 ppm).

- ¹⁹F NMR: Single peak near δ -110 ppm (CF group).

- ¹³C NMR: Confirm carbonyl (C=O, δ ~170 ppm) and pyrimidine carbons.

- High-Resolution Mass Spectrometry (HRMS): ESI+ mode for molecular ion validation (expected [M+H]⁺ ≈ 248.03).

- X-ray Crystallography: Use SHELX software for structure refinement. Grow crystals via slow evaporation (solvent: MeOH/CHCl₃). Hydrogen-bonding patterns (e.g., N–H···N/F interactions) clarify molecular packing .

(Advanced) How do halogen substituents (Cl, F) influence bioactivity compared to non-halogenated analogs?

Methodological Answer:

Halogens enhance electronegativity, affecting target binding and metabolic stability:

- Enzyme Inhibition: Compare IC₅₀ values against kinases or proteases. Fluorine’s electron-withdrawing effect increases binding affinity (e.g., via halogen bonds with catalytic residues).

- Lipophilicity: Cl/F substituents raise logP, improving membrane permeability (assessed via PAMPA or Caco-2 assays).

- Metabolic Stability: Fluorine reduces oxidative metabolism in liver microsomes. Use LC-MS/MS to quantify metabolite formation (e.g., dehalogenated byproducts) .

(Advanced) What in vitro and in vivo models are suitable for pharmacokinetic studies?

Methodological Answer:

- In Vitro:

- Metabolic Stability: Incubate with human liver microsomes (HLM) + NADPH. Monitor parent compound depletion over 60 min.

- Permeability: Caco-2 cell monolayers (apparent permeability, Papp > 1 × 10⁻⁶ cm/s indicates good absorption).

- In Vivo:

- Rodent Models: Administer IV/PO doses (e.g., 10 mg/kg). Collect plasma samples at intervals (0–24 h). Use LC-MS/MS for quantification (LLOQ ~1 ng/mL).

- Tissue Distribution: Sacrifice animals, homogenize tissues (liver, brain), and extract compound for analysis. Fluorine’s isotopic signature aids detection .

(Advanced) How can contradictory data on the compound’s efficacy (e.g., cancer vs. neuroprotection) be resolved?

Methodological Answer:

- Model-Specific Variables:

- Cell Lines: Compare activity in HepG2 (liver) vs. SH-SY5Y (neuron) cells. Dose-response curves (0.1–100 µM) may reveal tissue-selective effects.

- Exposure Time: Acute (24 h) vs. chronic (7-day) treatments.

- Mechanistic Studies:

- Transcriptomics: RNA-seq to identify pathways (e.g., apoptosis in cancer vs. neurotrophic signaling).

- Off-Target Screening: Use kinase profiling panels (e.g., Eurofins) to detect unintended interactions.

- Meta-Analysis: Pool data from independent studies; apply statistical tools (e.g., random-effects model) to assess heterogeneity .

(Advanced) What computational strategies predict target engagement and binding modes?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite. Prepare the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level). Dock against crystallized targets (e.g., EGFR kinase, PDB: 1M17).

- Molecular Dynamics (MD): Simulate ligand-protein complexes (GROMACS, AMBER) to assess stability (RMSD < 2 Å over 100 ns).

- Validation: Compare computational binding energies with experimental Kd values (SPR or ITC) .

(Basic) What analytical workflows quantify this compound in biological matrices?

Methodological Answer:

- Sample Preparation: Protein precipitation (ACN:plasma = 3:1) or SPE (C18 cartridges).

- Chromatography: UPLC (BEH C18 column, 1.7 µm). Mobile phase: 0.1% FA in H₂O (A) and ACN (B). Gradient: 5–95% B over 5 min.

- Detection: Triple quadrupole MS (MRM mode). Transitions: m/z 248 → 154 (quantifier) and 248 → 112 (qualifier). Calibrate with matrix-matched standards .

(Advanced) How does this compound’s metabolism differ from beta-alanine in cellular systems?

Methodological Answer:

- Beta-Alanine Metabolism: Primarily via carnosine synthesis in muscle.

- Halogenated Derivative: Likely undergoes hepatic CYP450-mediated dehalogenation (e.g., CYP3A4). Identify metabolites via high-resolution MS (Q-TOF).

- Pathway Analysis: Use KEGG or MetaboAnalyst to map altered pathways (e.g., beta-alanine → malonate semialdehyde vs. fluorinated metabolites) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.